Chrysene, 5-nitro-
CAS No.: 89455-17-4
Cat. No.: VC19287710
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89455-17-4 |
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Molecular Formula | C18H11NO2 |
Molecular Weight | 273.3 g/mol |
IUPAC Name | 5-nitrochrysene |
Standard InChI | InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H |
Standard InChI Key | QLZJJKYYXIPEGC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Configuration
6-Nitrochrysene (CAS No. 7496-02-8) belongs to the class of nitrated polycyclic aromatic hydrocarbons, characterized by a chrysene backbone substituted with a nitro group at the sixth position. Its IUPAC systematic name, 6-nitrochrysene, reflects this structural specificity . The molecular formula corresponds to a molecular weight of 273.3 g/mol . Crystallographic analyses describe it as forming chrome-red prismatic crystals or light-yellow needles, depending on the synthesis conditions .
Physicochemical Properties
Key properties include:
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Solubility: Slightly soluble in ethanol, ether, and carbon disulfide; moderately soluble in benzene and acetic acid; highly soluble in hot nitrobenzene
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Reactivity: Undergoes reduction to 6-aminochrysene with tin and hydrochloric acid, and nitration to 6,12-dinitrochrysene with fuming nitric acid .
Thermal stability is notable, as sublimation occurs without decomposition, facilitating its environmental dispersal via particulate matter .
Environmental Occurrence and Analytical Detection
Sources and Distribution
6-Nitrochrysene forms through atmospheric reactions between chrysene and nitrogen oxides, particularly in urban environments with high combustion emissions . Monitoring in Upper Frankonia, Germany, detected concentrations of ~1 ng/m³, highlighting its presence in ambient air . Nitration kinetics studies show enhanced formation under elevated levels (19 mg/m³), suggesting a link to industrial pollution .
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting 6-nitrochrysene in environmental samples . Spectral libraries corroborate its identification via distinct fragmentation patterns, with electron ionization yielding characteristic ions at m/z 273 (molecular ion) and m/z 243 (loss of NO) .
Toxicological Profile and Metabolic Pathways
Acute and Subchronic Toxicity
Limited data exist on non-carcinogenic effects, though subcutaneous injections in rats induce local inflammation at 8 mg/kg body weight . Intraperitoneal administration in Sprague-Dawley rats elevates hepatic enzyme activities (e.g., aryl hydrocarbon hydroxylase) by 4.5–8-fold, indicating metabolic induction .
Genotoxicity and Mutagenicity
6-Nitrochrysene exhibits direct DNA-damaging activity:
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Bacterial systems: Mutagenic in Salmonella typhimurium TA98 and TA100 without metabolic activation, inducing 220–350 revertants/μg .
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Mammalian cells: Causes chromosomal aberrations and micronuclei in human lymphoblastoid cells, with preferential toxicity in DNA repair-deficient strains .
Metabolic activation via nitroreduction produces 6-aminochrysene, while oxidation yields dihydrodiol intermediates, both forming DNA adducts .
Carcinogenicity in Experimental Models
Dermal Carcinogenesis
Topical application (1 mg total dose) on CD-1 mice initiates skin tumorigenesis, with 65% of animals developing papillomas post-promotion . This initiating activity surpasses chrysene, implicating the nitro group in enhancing carcinogenic potency .
Systemic Carcinogenesis
Newborn CD-1 mice administered 6-nitrochrysene intraperitoneally develop dose-dependent malignancies:
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Hepatic tumors: Incidences reach 25/33 males (76%) and 9/40 females (23%) at 700 nmol .
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Lung tumors: 28/33 males (85%) and 36/40 females (90%) exhibit adenomas or carcinomas .
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Lymphomas: Significant increases (p < 0.005) correlate with nitroreductive metabolism .
Comparative studies show 6-nitrochrysene’s carcinogenic potency exceeds parent chrysene and matches 1-nitropyrene in systemic models .
Human Health Implications and Regulatory Status
Exposure Risk Assessment
Human exposure occurs primarily via inhalation of airborne particulates, though quantitative risk assessments remain hindered by sparse monitoring data . Occupational settings with incomplete combustion processes (e.g., diesel exhaust) pose elevated risks .
Regulatory Classifications
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IARC: Group 2B (possibly carcinogenic to humans), based on sufficient animal evidence and mechanistic data .
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EPA: Prioritized for toxicity testing under the Toxic Substances Control Act (TSCA), reflecting concerns over environmental persistence and bioaccumulation .
Mechanistic Insights into Metabolic Activation
Nitroreduction Pathways
Anaerobic gut microbiota reduce 6-nitrochrysene to 6-nitroso and 6-amino derivatives, which undergo further acetylation to form stable DNA adducts . Rodent studies confirm hepatic accumulation of N-(deoxyguanosin-8-yl)-6-aminochrysene adducts, inducing transversion mutations .
Oxidative Metabolism
Cytochrome P450-mediated oxidation generates 1,2-dihydrodiol-6-nitrochrysene, which reacts with DNA to form bulky adducts, disrupting replication fidelity . Co-exposure to antioxidants (e.g., ascorbate) attenuates adduct formation, suggesting redox-dependent genotoxicity .
Environmental Fate and Mitigation Strategies
Degradation and Persistence
Photolytic degradation under UV light yields quinones and nitroso derivatives, though half-lives exceed 48 hours in aquatic systems . Soil adsorption coefficients () of 10³ L/kg indicate moderate mobility, posing groundwater contamination risks .
Remediation Approaches
Advanced oxidation processes (AOPs) utilizing ozone or Fenton’s reagent achieve >90% degradation within 2 hours, offering viable remediation strategies . Microbial consortia from contaminated sites demonstrate partial nitroreduction, though complete mineralization remains elusive .
Comparative Carcinogenicity Among Nitro-PAHs
Potency Relative to Structural Analogues
6-Nitrochrysene exhibits higher carcinogenic activity than mononitropyrenes but lower potency than dinitropyrenes in murine models . Its tumorigenicity profile differs from 1-nitropyrene, which predominantly induces mammary tumors, underscoring structure-activity relationships .
Synergistic Effects in Mixtures
Co-exposure with benzo[a]pyrene enhances lung tumor multiplicities by 3-fold, suggesting synergistic interactions via aryl hydrocarbon receptor (AhR) activation . Such findings underscore the complexity of assessing real-world PAH exposures.
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